Suc-YVAD-AMC

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

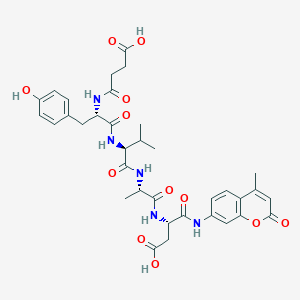

C35H41N5O12 |

|---|---|

分子量 |

723.7 g/mol |

IUPAC名 |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C35H41N5O12/c1-17(2)31(40-34(50)24(38-27(42)11-12-28(43)44)14-20-5-8-22(41)9-6-20)35(51)36-19(4)32(48)39-25(16-29(45)46)33(49)37-21-7-10-23-18(3)13-30(47)52-26(23)15-21/h5-10,13,15,17,19,24-25,31,41H,11-12,14,16H2,1-4H3,(H,36,51)(H,37,49)(H,38,42)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t19-,24-,25-,31-/m0/s1 |

InChIキー |

PJIMRKNDMQPGDC-NOOYZMCISA-N |

異性体SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O |

正規SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Role of Suc-YVAD-AMC in Apoptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. While apoptosis has long been a central focus of cell death research, other regulated cell death pathways, such as pyroptosis, have emerged as critical players in inflammation and immunity. Central to the study of these pathways are molecular tools that allow for the precise detection and quantification of key enzymatic activities. One such indispensable tool is Suc-YVAD-AMC, a fluorogenic substrate that has become a cornerstone in the investigation of caspase-1 activity and the pyroptotic cell death pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, its critical role in apoptosis and pyroptosis research, and detailed protocols for its application.

Understanding this compound: A Molecular Probe for Caspase-1

This compound is a synthetic tetrapeptide, N-Succinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-Amino-4-methylcoumarin. Its design is rationally based on the preferred cleavage sequence of caspase-1, an inflammatory caspase with a pivotal role in the innate immune system.

Mechanism of Action: The core of this compound's utility lies in its fluorogenic properties. The 7-amino-4-methylcoumarin (AMC) group is quenched when conjugated to the peptide. Upon cleavage of the peptide bond C-terminal to the aspartate residue by an active caspase, the AMC fluorophore is released. The free AMC fluoresces brightly when excited with ultraviolet light (typically around 340-360 nm), with an emission maximum in the blue range (approximately 440-460 nm). The intensity of this fluorescence is directly proportional to the enzymatic activity of the caspase, allowing for sensitive and quantitative measurements. A chromogenic variant, Suc-YVAD-pNA (para-nitroanilide), is also available, where cleavage releases p-nitroanilide, which can be quantified colorimetrically at 405 nm.

The Central Role of Caspase-1 and Pyroptosis

This compound is primarily utilized to study the activity of caspase-1. While initially linked to apoptosis, caspase-1 is now understood to be the central executioner of pyroptosis, a pro-inflammatory form of programmed cell death.

Inflammasome Activation: Caspase-1 is activated downstream of large multiprotein complexes known as inflammasomes. Pattern recognition receptors (PRRs) like NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) sense pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). This triggers the assembly of the inflammasome, which recruits and activates pro-caspase-1.

Pyroptosis Execution: Activated caspase-1 has two major downstream functions:

-

Cytokine Maturation: It cleaves the inactive precursors of the pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secretable forms.

-

Pore Formation: It cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores. These pores disrupt the osmotic balance of the cell, leading to cell swelling, lysis, and the release of cellular contents, including mature IL-1β and IL-18, thereby propagating the inflammatory response.

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway leading to caspase-1 activation and subsequent pyroptosis.

Caption: Canonical NLRP3 Inflammasome Activation and Pyroptosis Pathway.

Quantitative Data: Substrate Specificity

The utility of this compound is rooted in its specificity for caspase-1. While it can be cleaved by other caspases, particularly at high concentrations, its kinetic parameters demonstrate a clear preference for caspase-1. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower Km indicating higher affinity. The catalytic constant (kcat) represents the turnover number. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.

| Caspase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-1 | Ac-YVAD-AMC | 11 - 14 | 12 - 15 | ~1 x 10⁶ |

| Caspase-3 | Ac-DEVD-AMC | ~10 | - | - |

| Caspase-4 | Ac-LEVD-pNA | 240 | 0.04 | 1.7 x 10² |

| Caspase-5 | Ac-WEHD-pNA | 190 | 0.12 | 6.3 x 10² |

| Caspase-8 | Ac-IETD-pNA | 1.8 | 0.1 | 5.6 x 10⁴ |

| Caspase-9 | Ac-LEHD-AMC | 260-686 | - | - |

Note: The kinetic parameters can vary depending on the experimental conditions, such as buffer composition and temperature. The data presented is a compilation from various sources for comparative purposes.

Experimental Protocols: Caspase-1 Activity Assay

The following is a detailed protocol for a fluorometric caspase-1 activity assay in cell lysates using this compound.

I. Reagent Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.

-

2x Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol. Store at 4°C.

-

DTT (Dithiothreitol) Stock Solution: 1 M in sterile water. Store at -20°C.

-

This compound Stock Solution: 10 mM in DMSO. Store protected from light at -20°C.

-

AMC Standard Stock Solution: 1 mM in DMSO. Store protected from light at -20°C.

II. Experimental Workflow

The general workflow for a caspase-1 activity assay is depicted below.

Caption: Experimental Workflow for Caspase-1 Activity Assay.

III. Detailed Assay Procedure

-

Cell Lysis:

-

Induce pyroptosis in your cell line of interest using an appropriate stimulus (e.g., LPS and ATP for NLRP3 activation). Include a non-induced control.

-

Harvest cells (adherent or suspension) and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cell lysate) and keep it on ice.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay). This is crucial for normalizing the caspase activity.

-

-

Assay Setup (in a black, flat-bottom 96-well plate):

-

AMC Standard Curve: Prepare a series of dilutions of the AMC standard stock solution in 1x Reaction Buffer (e.g., 0, 2.5, 5, 10, 15, 20 µM). Add 100 µL of each dilution to separate wells.

-

Samples: In separate wells, add 50-100 µg of protein from each cell lysate and adjust the volume to 50 µL with Lysis Buffer.

-

Blank: Add 50 µL of Lysis Buffer to a well.

-

Reaction Mix: Prepare a fresh reaction mix by diluting the 2x Reaction Buffer to 1x with sterile water and adding DTT to a final concentration of 10 mM.

-

Add 50 µL of the 1x Reaction Buffer with DTT to each sample and blank well.

-

Substrate Addition: Dilute the this compound stock solution in the 1x Reaction Buffer to a final concentration of 50 µM. Add 5 µL of the diluted substrate to all sample and blank wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.

-

-

Fluorescence Measurement:

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

IV. Data Analysis

-

Subtract the fluorescence reading of the blank from all sample and standard readings.

-

Plot the fluorescence values of the AMC standards against their concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of AMC released in each sample.

-

Normalize the caspase-1 activity to the protein concentration of each lysate.

-

Express the results as pmol of AMC released per minute per µg of protein or as a fold-change relative to the untreated control.

Conclusion

This compound is a powerful and specific tool for the detection and quantification of caspase-1 activity. Its application has been instrumental in advancing our understanding of the molecular mechanisms of pyroptosis and its role in inflammatory diseases. By following standardized and well-controlled experimental protocols, researchers can leverage this compound to dissect the intricate signaling pathways that govern this critical form of programmed cell death, paving the way for the development of novel therapeutic strategies targeting inflammatory disorders.

A Technical Guide to the Mechanism and Application of Suc-YVAD-AMC for Caspase-1 Activation Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Suc-YVAD-AMC, a key fluorogenic substrate used to measure the activity of caspase-1, an enzyme central to inflammatory signaling. We will explore its mechanism of action, provide detailed quantitative data, outline experimental protocols, and visualize the underlying biological and experimental pathways.

Introduction: Caspase-1 and the Inflammasome

Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a critical role in the innate immune system. Its activation is tightly controlled by large, multi-protein complexes called inflammasomes. Inflammasomes assemble in response to a variety of signals, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Upon assembly, the inflammasome facilitates the autocatalytic activation of pro-caspase-1 into its active form.[2] Active caspase-1 is a heterotetramer composed of two p20 and two p10 subunits.

The primary function of active caspase-1 is to process the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[3][4] It also cleaves Gasdermin D (GSDMD) to induce pyroptosis, a pro-inflammatory form of programmed cell death.[3][4] Given its central role in inflammation, the accurate measurement of caspase-1 activity is crucial for research into infectious diseases, autoinflammatory disorders, and for the development of novel therapeutics.

Mechanism of Action: this compound

This compound is a synthetic tetrapeptide (Tyr-Val-Ala-Asp) covalently linked to a fluorophore, 7-amido-4-methylcoumarin (AMC). The peptide sequence, YVAD, is specifically designed to mimic the caspase-1 cleavage site in its natural substrate, pro-IL-1β.[3]

The mechanism is as follows:

-

Substrate Recognition: In its intact state, the this compound molecule is non-fluorescent or exhibits low-level blue light emission as the AMC group's fluorescence is quenched.

-

Enzymatic Cleavage: Active caspase-1 recognizes the YVAD tetrapeptide sequence and specifically cleaves the peptide bond C-terminal to the aspartate (Asp) residue.[5]

-

Fluorescence Emission: This cleavage event liberates the 7-amido-4-methylcoumarin (AMC) group. Unbound AMC is highly fluorescent, emitting a detectable yellow-green light upon excitation.

-

Signal Quantification: The intensity of the fluorescent signal is directly proportional to the enzymatic activity of caspase-1 in the sample. This allows for the sensitive, real-time monitoring of enzyme activity.

Logical Relationship of the Mechanism

References

Unveiling the Fluorogenic Properties of Suc-YVAD-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorogenic properties of Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid-7-Amino-4-methylcoumarin (Suc-YVAD-AMC). This synthetic peptide is a highly specific and sensitive substrate for caspase-1, a key enzyme in the inflammatory cascade. Its unique characteristics make it an invaluable tool for the investigation of cellular processes such as inflammation, pyroptosis, and the screening of potential therapeutic agents targeting caspase-1 activity.

Core Principles and Mechanism of Action

This compound is a non-fluorescent molecule that becomes intensely fluorescent upon enzymatic cleavage. The substrate is designed to mimic the natural cleavage site of pro-interleukin-1β (pro-IL-1β), a primary target of caspase-1. The recognition sequence Tyr-Val-Ala-Asp (YVAD) is specifically recognized by the active site of caspase-1.

The catalytic activity of caspase-1 cleaves the peptide bond C-terminal to the aspartic acid residue. This cleavage event liberates the highly fluorescent 7-Amino-4-methylcoumarin (AMC) group. The resulting fluorescence intensity is directly proportional to the enzymatic activity of caspase-1, allowing for a quantitative assessment of its function.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of YVAD-based fluorogenic substrates. The data for the closely related substrate, Acetyl-YVAD-AMC (Ac-YVAD-AMC), is provided as a reliable reference for the expected performance of this compound.

| Parameter | Value | Reference |

| Kinetic Parameters (Ac-YVAD-AMC) | ||

| Michaelis Constant (Km) | 14 µM | [1] |

| Spectral Properties (Cleaved AMC) | ||

| Excitation Wavelength (λex) | 340-360 nm | [1] |

| Emission Wavelength (λem) | 440-460 nm | [1] |

| Physical and Chemical Properties (Ac-YVAD-AMC) | ||

| Molecular Formula | C33H39N5O10 | [2][3] |

| Molecular Weight | 665.7 g/mol | [2][3] |

Signaling Pathway: Caspase-1 Activation via the NLRP3 Inflammasome

Caspase-1 is a cysteine protease that, in its inactive zymogen form (pro-caspase-1), requires a multi-protein complex known as the inflammasome for its activation. The NLRP3 inflammasome is one of the most well-characterized of these platforms and is a critical component of the innate immune system. Its activation is a two-step process involving a priming signal and an activation signal.

Experimental Protocols

The following protocols provide a general framework for conducting a caspase-1 activity assay using this compound. These should be optimized based on the specific experimental setup, cell type, and instrumentation.

Preparation of Reagents

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, and 10% sucrose.

-

This compound Stock Solution: Prepare a 10 mM stock solution in sterile DMSO. Store at -20°C, protected from light.

-

Active Caspase-1 (Positive Control): Reconstitute purified active caspase-1 in assay buffer.

-

Caspase-1 Inhibitor (Negative Control): A specific caspase-1 inhibitor such as Ac-YVAD-CMK can be used to confirm the specificity of the assay.

Cell Lysate Preparation

-

Culture cells to the desired density and induce the experimental conditions to activate caspase-1.

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 100 µL per 1-5 x 106 cells).

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the cell lysate. Determine the protein concentration using a standard protein assay (e.g., BCA).

Caspase-1 Activity Assay

The following workflow outlines the steps for measuring caspase-1 activity in a 96-well plate format.

Data Analysis

The results can be expressed as Relative Fluorescence Units (RFU). For kinetic assays, the rate of fluorescence increase (RFU/min) is proportional to the caspase-1 activity. For endpoint assays, the fluorescence at a specific time point is measured. It is recommended to include a standard curve with free AMC to quantify the amount of cleaved substrate.

Conclusion

This compound is a robust and reliable tool for the sensitive detection of caspase-1 activity. Its fluorogenic properties, coupled with a specific recognition sequence, provide a powerful method for researchers in the fields of immunology, cell biology, and drug discovery. The protocols and data presented in this guide offer a comprehensive resource for the successful implementation of this compound in various experimental settings.

References

Detecting Pyroptosis in Primary Cells Using Suc-YVAD-AMC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and practical protocols for the detection of pyroptosis in primary cells using the fluorogenic substrate Suc-YVAD-AMC. Pyroptosis, a form of programmed lytic cell death, is a critical component of the innate immune response and is characterized by the activation of inflammatory caspases, primarily caspase-1.

Introduction to Pyroptosis and Caspase-1 Activation

Pyroptosis is initiated by the assembly of inflammasomes, which are multi-protein complexes that respond to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3][4] Inflammasome activation leads to the cleavage and activation of pro-caspase-1.[1][3][4] Active caspase-1 then cleaves its substrates, including the pro-inflammatory cytokines pro-IL-1β and pro-IL-18, and Gasdermin D (GSDMD).[1][2][3] The N-terminal fragment of GSDMD oligomerizes to form pores in the plasma membrane, leading to cell swelling, lysis, and the release of inflammatory cellular contents.[1][2][3]

Principle of this compound based Detection

The detection of pyroptosis using this compound relies on the substrate's specificity for active caspase-1. The substrate consists of the tetrapeptide sequence Tyrosine-Valine-Alanine-Aspartic Acid (YVAD) conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the fluorescence of AMC is quenched. Upon cleavage by active caspase-1, the free AMC molecule is released and emits a measurable fluorescent signal.[5][6][7] The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-1, serving as a quantitative measure of pyroptosis.

Signaling Pathway of Canonical Pyroptosis

The canonical pyroptosis pathway is a two-step process involving a priming signal and an activation signal.

Caption: Canonical Pyroptosis Signaling Pathway.

Experimental Workflow

The general workflow for detecting caspase-1 activity in primary cells using this compound involves cell culture, induction of pyroptosis, cell lysis, and fluorometric measurement.

Caption: General experimental workflow for the caspase-1 assay.

Detailed Experimental Protocol

This protocol provides a general guideline for measuring caspase-1 activity in primary macrophages. Optimization may be required for other primary cell types.

Materials:

-

Primary cells (e.g., bone marrow-derived macrophages)

-

Cell culture medium

-

Inducers of pyroptosis (e.g., LPS, Nigericin, ATP)

-

Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) for control

-

Phosphate-buffered saline (PBS)

-

Chilled Cell Lysis Buffer

-

2X Reaction Buffer

-

Dithiothreitol (DTT)

-

This compound substrate

-

Black, clear-bottom 96-well plates

-

Fluorometric microplate reader

Procedure:

-

Cell Seeding and Priming:

-

Seed primary cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

For macrophages, prime with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-caspase-1 and pro-IL-1β.

-

-

Induction of Pyroptosis:

-

Treat the primed cells with a second signal to activate the inflammasome, such as Nigericin (5-20 µM) or ATP (2.5-5 mM) for 30-60 minutes.

-

Controls:

-

Negative Control: Untreated cells.

-

Vehicle Control: Cells treated with the vehicle used to dissolve the inducers.

-

Inhibitor Control: Cells pre-incubated with a caspase-1 inhibitor (e.g., 20-50 µM Ac-YVAD-CMK) for 30-60 minutes before adding the pyroptosis inducer.

-

-

-

Cell Lysis:

-

After treatment, centrifuge the plate and carefully remove the supernatant.

-

Wash the cells once with cold PBS.

-

Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.

-

-

Lysate Collection:

-

Centrifuge the plate at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant (cell lysate) to a fresh, chilled 96-well plate.

-

-

Fluorometric Assay:

-

Prepare the Reaction Mix immediately before use: for each reaction, mix 2X Reaction Buffer with DTT to a final concentration of 10 mM.

-

Add 50 µL of the Reaction Mix to each well containing the cell lysate.

-

Add 5 µL of 1 mM this compound substrate to each well (final concentration 50 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[8][9][10][11]

-

Subtract the background fluorescence (from wells with no cell lysate) from all readings.

-

Calculate the fold increase in caspase-1 activity by dividing the fluorescence values of the treated samples by the fluorescence values of the untreated control.

-

Data Presentation

The following table provides an example of how to present quantitative data from a caspase-1 activity assay in primary macrophages.

| Treatment Group | Description | Mean Fluorescence Units (RFU) | Standard Deviation | Fold Change vs. Untreated |

| Untreated Control | Cells in media alone | 150 | 15 | 1.0 |

| LPS only | Primed with LPS (1 µg/mL) for 4 hours | 175 | 20 | 1.2 |

| LPS + Nigericin | Primed with LPS, then treated with Nigericin (10 µM) for 1 hour | 1250 | 110 | 8.3 |

| LPS + Nigericin + Ac-YVAD-CMK | Pre-treated with caspase-1 inhibitor (50 µM) before Nigericin | 250 | 30 | 1.7 |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Contaminated reagents; Autofluorescence of cell lysate | Use fresh reagents; Run a lysate-only control and subtract its fluorescence. |

| Low signal in positive control | Inefficient induction of pyroptosis; Inactive substrate | Optimize inducer concentration and incubation time; Use fresh substrate. |

| High signal in negative control | Spontaneous cell death | Use healthy, low-passage primary cells; Optimize cell seeding density. |

| Inconsistent results | Pipetting errors; Variation in cell numbers | Use calibrated pipettes; Normalize caspase activity to protein concentration of the lysate. |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. blog.cellsignal.com [blog.cellsignal.com]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. abcam.com [abcam.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. abcam.com [abcam.com]

- 11. cephamls.com [cephamls.com]

The Cornerstone of Caspase-1 Recognition: An In-depth Analysis of the YVAD Sequence

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – The tetrapeptide motif Tyr-Val-Ala-Asp (YVAD) represents a critical recognition sequence for caspase-1, a pivotal enzyme in the inflammatory cascade. Understanding the nuances of this interaction is fundamental for the development of novel therapeutics targeting a range of inflammatory diseases. This technical guide provides a comprehensive overview of the significance of the YVAD sequence, detailing its role in substrate recognition, the kinetics of its interaction with caspase-1, and its utility as a tool in scientific research.

The Central Role of Caspase-1 in Inflammation

Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response.[1][2] Its primary function is to process pro-inflammatory cytokines, namely pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms.[2] The activation of caspase-1 itself is a tightly regulated process, occurring within a multi-protein complex called the inflammasome.[1][3] The assembly of the inflammasome is triggered by various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), leading to the proximity-induced auto-activation of pro-caspase-1.[1][4] Once activated, caspase-1 proceeds to cleave its downstream targets, initiating a potent inflammatory response and a form of programmed cell death known as pyroptosis.[5][6]

The YVAD Sequence: A Specificity Determinant

The specificity of caspase-1 for its substrates is largely determined by the recognition of a specific amino acid sequence. Protease digestion studies have identified a minimal recognition sequence of four residues, with the YVAD tetrapeptide being a well-established optimal motif for caspase-1.[4] This sequence is found at the cleavage site of pro-IL-1β, highlighting its physiological relevance.

The interaction between the YVAD motif and the active site of caspase-1 is a key determinant of substrate binding and subsequent cleavage. While YVAD is a canonical recognition sequence, other sequences, such as WEHD, have been identified as being even more efficiently cleaved by caspase-1 in certain experimental contexts.[4] The residues flanking the core tetrapeptide can also influence the kinetics and specificity of the interaction.

Quantitative Analysis of Caspase-1 and YVAD-based Ligands

The interaction between caspase-1 and the YVAD sequence has been extensively studied using a variety of synthetic substrates and inhibitors. These tools have been instrumental in elucidating the kinetic parameters of this interaction and in the development of assays to screen for novel caspase-1 modulators.

Kinetic Parameters of Caspase-1 Substrates

The efficiency of different peptide sequences as caspase-1 substrates can be compared by their kinetic constants, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number. The specificity constant (kcat/Kₘ) is the most effective measure for comparing the preference of an enzyme for different substrates.

| Substrate | Sequence | Reporter Group | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| Ac-YVAD-AMC | YVAD | AMC | 12 | 11.4 | 9.5 x 10⁵ | [3] |

| Ac-YVAD-pNA | YVAD | pNA | - | 0.78 | - | |

| Ac-WEHD-AFC | WEHD | AFC | - | - | - | [3] |

Inhibition Constants of Caspase-1 Inhibitors

Peptide-based inhibitors incorporating the YVAD sequence are potent tools for studying caspase-1 function. These inhibitors can be reversible, such as those with an aldehyde modification (CHO), or irreversible, like those with a chloromethylketone (cmk) group. The potency of these inhibitors is quantified by their inhibition constant (Kᵢ).

| Inhibitor | Sequence | Type | Kᵢ (nM) | Reference |

| Ac-YVAD-CHO | YVAD | Reversible | 0.76 | |

| Ac-YVAD-cmk | YVAD | Irreversible | 0.8 |

Experimental Protocols

Fluorometric Caspase-1 Activity Assay using Ac-YVAD-AFC

This protocol outlines a standard method for measuring caspase-1 activity in cell lysates using the fluorogenic substrate Ac-YVAD-AFC.

Materials:

-

Cell Lysate: Prepared from cells of interest.

-

Ac-YVAD-AFC Substrate (1 mM stock in DMSO).

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol.

-

96-well black microplate.

-

Fluorometric microplate reader (Excitation/Emission = 400/505 nm).

Procedure:

-

Prepare cell lysates by a suitable method and determine the protein concentration.

-

In a 96-well black microplate, add 50-100 µg of cell lysate to each well.

-

Adjust the volume in each well to 95 µL with Assay Buffer.

-

Include appropriate controls:

-

Blank: 100 µL of Assay Buffer.

-

Negative Control: Lysate from untreated cells.

-

Inhibitor Control: Pre-incubate lysate with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for 15-30 minutes at 37°C before adding the substrate.

-

-

Initiate the reaction by adding 5 µL of 1 mM Ac-YVAD-AFC to each well (final concentration 50 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Calculate caspase-1 activity by subtracting the blank reading and comparing the fluorescence of treated samples to the negative control.

FRET-Based Caspase-1 Activity Assay using Dabcyl-YVADAPV-EDANS

This protocol describes the use of a Förster Resonance Energy Transfer (FRET) substrate to measure caspase-1 activity.

Materials:

-

Purified active caspase-1 or cell lysate.

-

Dabcyl-YVADAPV-EDANS substrate (stock solution in DMSO).

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol.

-

96-well black microplate.

-

Fluorometric microplate reader (Excitation/Emission = ~340/~490 nm).

Procedure:

-

Prepare serial dilutions of the Dabcyl-YVADAPV-EDANS substrate in Assay Buffer (e.g., 0.1 µM to 100 µM for Kₘ determination).

-

In a 96-well black microplate, add the diluted substrate solutions.

-

Add purified caspase-1 or cell lysate to each well to initiate the reaction.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the increase in fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.

-

For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vmax.

Visualizing the Molecular Pathways

Signaling Pathway of Inflammasome Activation and Caspase-1 Processing

Caption: Inflammasome activation pathway leading to caspase-1 processing and cytokine maturation.

Experimental Workflow for a Caspase-1 FRET Assay

Caption: Workflow for determining caspase-1 kinetics using a FRET-based assay.

Conclusion

The YVAD sequence is of paramount importance for the recognition and cleavage of substrates by caspase-1. Its identification has been instrumental in the development of specific assays and inhibitors that have greatly advanced our understanding of the inflammasome pathway and its role in health and disease. For researchers and drug development professionals, a thorough understanding of the YVAD-caspase-1 interaction is essential for the rational design of novel therapeutics aimed at modulating inflammatory responses. The data and protocols presented in this guide offer a solid foundation for further investigation into this critical molecular interaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Unveiling the Mechanistic Singularities of Caspases: A Computational Analysis of the Reaction Mechanism in Human Caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Suc-YVAD-AMC: A Comprehensive Technical Guide to Studying Inflammasome Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Suc-YVAD-AMC as a critical tool for the investigation of inflammasome activation. This document details the underlying biochemical principles, offers meticulous experimental protocols, and presents key quantitative data to empower researchers in their study of this pivotal inflammatory pathway.

Introduction: The Inflammasome and Caspase-1

The inflammasome is a multi-protein complex that plays a central role in the innate immune system. Its activation is a critical step in the host's defense against pathogens and in the response to cellular stress. A key outcome of inflammasome assembly is the activation of caspase-1, a cysteine protease that proteolytically cleaves the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, leading to their maturation and secretion.[1][2] Dysregulation of inflammasome activity is implicated in a wide range of inflammatory diseases, making it a significant target for therapeutic intervention.

This compound (Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid-7-Amino-4-methylcoumarin) is a fluorogenic substrate specifically designed to measure the activity of caspase-1. The tetrapeptide sequence YVAD is recognized by caspase-1, and upon cleavage, the fluorescent reporter molecule 7-Amino-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence provides a direct and sensitive measure of caspase-1 enzymatic activity.

Biochemical and Chemical Properties of this compound

This compound is a synthetic peptide derivative that serves as a highly specific substrate for caspase-1. Its utility in research is underscored by its chemical and kinetic properties.

| Property | Value | Reference |

| Molecular Formula | C33H39N5O10 | [3] |

| Molecular Weight | 665.7 g/mol | [3] |

| Excitation Wavelength | 340-360 nm | [3] |

| Emission Wavelength | 440-460 nm | [3] |

| Km for Caspase-1 | 14 µM | [3] |

| Solubility | Soluble in DMSO | [3] |

The NLRP3 Inflammasome Activation Pathway

The NLRP3 inflammasome is one of the most well-characterized inflammasome complexes. Its activation is a two-step process, often referred to as priming and activation.

References

The Core Principles of Suc-YVAD-AMC in Fluorescence Plate Reader Assays: An In-Depth Technical Guide

For researchers, scientists, and professionals in drug development, understanding the nuances of enzymatic assays is paramount for generating robust and reproducible data. The Suc-YVAD-AMC assay is a cornerstone for quantifying the activity of caspase-1, a critical enzyme in the inflammatory response. This guide provides a comprehensive overview of the assay's fundamental principles, detailed experimental protocols, and data interpretation, tailored for use with fluorescence plate readers.

Fundamental Principles of the this compound Assay

The this compound assay is a fluorometric method designed to measure the proteolytic activity of caspase-1. Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune system. Its activation is a key event in the formation of the inflammasome, a multiprotein complex that responds to pathogenic and endogenous danger signals.

The assay's mechanism hinges on a synthetic peptide substrate, this compound, which mimics the natural cleavage site of caspase-1. This substrate consists of:

-

Suc: A succinyl group that enhances solubility.

-

YVAD: A tetrapeptide sequence (Tyr-Val-Ala-Asp) that is specifically recognized and cleaved by caspase-1 after the aspartate residue.

-

AMC: 7-amino-4-methylcoumarin, a fluorescent reporter molecule.

In its intact form, the this compound substrate is non-fluorescent. However, upon cleavage by active caspase-1, the AMC moiety is released. Free AMC is highly fluorescent, and its emission can be detected by a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the amount of active caspase-1 in the sample.

The excitation and emission maxima for the liberated AMC are typically around 400 nm and 505 nm, respectively.[1][2] This allows for sensitive detection of caspase-1 activity in various sample types, including cell lysates and tissue extracts.[1]

Signaling Pathway of Caspase-1 Activation

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1. Its activation is tightly regulated and primarily occurs through the assembly of an inflammasome complex. The following diagram illustrates the canonical NLRP3 inflammasome pathway leading to caspase-1 activation:

References

The Application of Suc-YVAD-AMC in Screening for Caspase-1 Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the fluorogenic substrate Suc-YVAD-AMC for the identification and characterization of caspase-1 inhibitors. Caspase-1, a key mediator of inflammation and pyroptosis, is a critical target in the development of therapeutics for a range of inflammatory diseases. This document details the underlying principles, experimental protocols, data analysis, and high-throughput screening workflows relevant to the application of this compound in this field.

Introduction: The Role of Caspase-1 and the Principle of the Fluorogenic Assay

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response.[1][2] It is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] Furthermore, caspase-1 initiates a lytic form of programmed cell death termed pyroptosis through the cleavage of Gasdermin D.[1] The activation of caspase-1 is tightly regulated by multi-protein complexes called inflammasomes, which assemble in response to various pathogenic and endogenous danger signals.[2]

The fluorogenic substrate this compound is a synthetic tetrapeptide, N-Succinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin, designed to mimic the natural cleavage site of caspase-1. The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched by the attached peptide. Upon cleavage by active caspase-1 at the aspartate residue, the free AMC is released, resulting in a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal provides a sensitive and quantitative method for measuring caspase-1 activity and for screening potential inhibitors.

Caspase-1 Activation Signaling Pathway

The activation of caspase-1 is a critical event in the inflammatory cascade. It is primarily initiated by the assembly of inflammasomes, which are intracellular multi-protein platforms. The following diagram illustrates the canonical inflammasome activation pathway leading to caspase-1 activation and its downstream effects.

References

A Technical Guide to Caspase Substrates: A Comparative Analysis of Suc-YVAD-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central regulators of programmed cell death (apoptosis) and inflammation. Their activity is a critical indicator of cellular health and disease progression, making them key targets in drug discovery and biomedical research. The accurate measurement of caspase activity relies on the use of specific substrates that are cleaved by these enzymes to produce a detectable signal. Among these, fluorogenic substrates offer high sensitivity and are widely used in high-throughput screening and detailed kinetic studies.

This technical guide provides an in-depth comparison of the caspase-1 substrate, Succinyl-Tyrosine-Valine-Alanine-Aspartic acid-7-Amino-4-methylcoumarin (Suc-YVAD-AMC), with other commonly used fluorogenic caspase substrates. We will delve into their specificity, kinetic properties, and the experimental protocols for their use. This guide aims to equip researchers with the necessary information to select the most appropriate substrate for their experimental needs and to accurately interpret the resulting data.

Caspase Families and Their Substrate Specificities

Caspases are broadly categorized into two main groups based on their function:

-

Inflammatory Caspases: Primarily involved in cytokine maturation and inflammatory responses. This group includes caspase-1, -4, and -5 in humans.

-

Apoptotic Caspases: Responsible for initiating and executing the apoptotic cascade. These are further divided into:

-

Initiator Caspases: Such as caspase-8 and -9, which are activated upstream in the apoptotic pathway.

-

Executioner Caspases: Such as caspase-3, -6, and -7, which cleave a broad range of cellular proteins to dismantle the cell.

-

The substrate specificity of caspases is primarily determined by the four amino acid residues immediately upstream of the cleavage site (P4-P1). All caspases exhibit a strong preference for an aspartic acid (Asp) residue at the P1 position.[1] The residues at the P4, P3, and P2 positions, however, confer specificity for different caspases.[1]

It is crucial to note that while tetrapeptide sequences are key determinants of specificity, the three-dimensional structure of the protein substrate and the presence of exosites (substrate-binding regions distinct from the active site) also play a significant role in vivo.[2][3]

Comparative Analysis of Common Fluorogenic Caspase Substrates

Fluorogenic substrates for caspases typically consist of a specific tetrapeptide recognition sequence linked to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC). Upon cleavage of the peptide by an active caspase, the fluorophore is released, resulting in a measurable increase in fluorescence.

This compound: The Caspase-1 Substrate

This compound is a widely used and selective substrate for caspase-1. The YVAD sequence mimics the cleavage site in pro-interleukin-1β (pro-IL-1β), a natural substrate of caspase-1.[1][4]

Comparison with Other Key Caspase Substrates

The following table summarizes the key characteristics of this compound and other commonly used fluorogenic caspase substrates.

| Substrate | Target Caspase(s) | Tetrapeptide Sequence | Reporter Group | Excitation (nm) | Emission (nm) |

| This compound | Caspase-1 (primary), Caspase-4, Caspase-5 | YVAD | AMC | 340-360 | 440-460 |

| Ac-DEVD-AMC | Caspase-3, Caspase-7 | DEVD | AMC | 342-360 | 441-460 |

| Ac-LEHD-AMC | Caspase-9 | LEHD | AMC | 341-365 | 441-460 |

| Ac-IETD-AMC | Caspase-8 | IETD | AMC | 390 | 480 |

| Ac-YVAD-AFC | Caspase-1 | YVAD | AFC | 400 | 505 |

| Ac-DEVD-AFC | Caspase-3, Caspase-7 | DEVD | AFC | 400 | 505 |

| Ac-LEHD-AFC | Caspase-9 | LEHD | AFC | 400 | 505 |

| Ac-IETD-AFC | Caspase-8 | IETD | AFC | 400 | 505 |

Note: Excitation and emission wavelengths can vary slightly depending on the buffer conditions and instrumentation.

Quantitative Kinetic Data

The efficiency of a caspase substrate is best described by its kinetic constants, the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number. The catalytic efficiency is given by the kcat/Km ratio.

The following table presents a compilation of reported kinetic constants for various caspase substrates. It is important to note that these values can be influenced by assay conditions such as buffer composition, pH, and temperature. Therefore, direct comparison between studies should be made with caution.

| Caspase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Caspase-1 | Ac-YVAD-AMC | 12 | 11.4 | 9.5 x 10⁵ | [2] |

| Caspase-1 | Ac-WEHD-AFC | Not Specified | Not Specified | Very High | [5] |

| Caspase-3 | Ac-DEVD-AMC | 10 | Not Specified | Not Specified | [6] |

| Caspase-3 | Z-DEVD-AMC | Not Specified | Not Specified | Not Specified | [7] |

| Caspase-9 | Ac-LEHD-AFC | 465.7 ± 118.4 | Not Specified | Not Specified | [8] |

| Caspase-8 | Ac-LESD-AMC | Not Specified | Not Specified | Not Specified | [9] |

Data for some substrates, particularly kcat values, are not always readily available in the literature.

Signaling Pathways and Experimental Workflows

Caspase Activation Pathways

Understanding the signaling pathways that lead to caspase activation is crucial for designing and interpreting experiments. The two primary apoptosis pathways are the extrinsic and intrinsic pathways.

General Experimental Workflow for Fluorometric Caspase Assay

The following diagram outlines a typical workflow for measuring caspase activity in cell lysates using a fluorogenic substrate.

Detailed Experimental Protocols

The following are generalized protocols for performing a caspase activity assay using AMC-conjugated substrates. It is essential to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: Caspase-1 Activity Assay using this compound

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., LPS and Nigericin for inflammasome activation)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM Sodium Pyrophosphate)[6]

-

2X Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT)

-

This compound substrate (stock solution in DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with an appropriate stimulus to induce caspase-1 activity. Include an untreated control.

-

Cell Lysis:

-

For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in chilled Cell Lysis Buffer.

-

For adherent cells, wash with ice-cold PBS, and add chilled Cell Lysis Buffer directly to the plate.

-

Incubate on ice for 10-20 minutes.

-

-

Centrifugation: Pellet cellular debris by centrifuging at ~12,000 x g for 10 minutes at 4°C.[10]

-

Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard method (e.g., BCA assay).

-

Assay Setup:

-

In a 96-well black microplate, add 50-100 µg of cell lysate to each well.

-

Add 50 µL of 2X Reaction Buffer to each well.[3]

-

Bring the final volume to 95 µL with 1X Reaction Buffer.

-

-

Substrate Addition:

-

Dilute the this compound stock solution in 1X Reaction Buffer to a final concentration of 50 µM.

-

Add 5 µL of the diluted substrate to each well.[11]

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Calculate the fold increase in caspase-1 activity by comparing the fluorescence of the treated samples to the untreated controls.

Protocol 2: Caspase-3/7 Activity Assay using Ac-DEVD-AMC

Materials:

-

Same as Protocol 1, with the following exception:

-

Ac-DEVD-AMC substrate (stock solution in DMSO)

Procedure:

-

Follow steps 1-5 as described in Protocol 1.

-

Substrate Addition:

-

Dilute the Ac-DEVD-AMC stock solution in 1X Reaction Buffer to a final concentration of 20-50 µM.[6]

-

Add the diluted substrate to each well.

-

-

Follow steps 7-9 as described in Protocol 1. The excitation and emission wavelengths are similar to this compound.

Protocol 3: Caspase-9 Activity Assay using Ac-LEHD-AMC

Materials:

-

Same as Protocol 1, with the following exception:

-

Ac-LEHD-AMC substrate (stock solution in DMSO)

Procedure:

-

Follow steps 1-5 as described in Protocol 1.

-

Substrate Addition:

-

Dilute the Ac-LEHD-AMC stock solution in 1X Reaction Buffer to a final concentration of 50 µM.

-

Add 5 µL of the diluted substrate to each tube.[12]

-

-

Follow steps 7-9 as described in Protocol 1. The excitation and emission wavelengths are similar to this compound.

Protocol 4: Caspase-8 Activity Assay using Ac-IETD-AMC

Materials:

-

Same as Protocol 1, with the following exception:

-

Ac-IETD-AMC substrate (stock solution in DMSO)

Procedure:

-

Follow steps 1-5 as described in Protocol 1.

-

Substrate Addition:

-

Dilute the Ac-IETD-AMC stock solution in 1X Reaction Buffer to a final concentration of 50 µM.

-

Add the diluted substrate to each well.

-

-

Follow steps 7-9 as described in Protocol 1, but use an excitation wavelength of ~390 nm and an emission wavelength of ~480 nm.

Conclusion

The selection of a caspase substrate is a critical decision in the study of apoptosis and inflammation. This compound is a highly selective and widely used substrate for the measurement of caspase-1 activity. However, researchers must be aware of the potential for overlapping specificities among caspases and should consider the use of specific inhibitors as negative controls to confirm the identity of the active caspase.

This guide has provided a comparative overview of this compound and other common fluorogenic caspase substrates, including their kinetic properties and detailed experimental protocols. By understanding the nuances of each substrate and employing rigorous experimental design, researchers can obtain accurate and reliable measurements of caspase activity, thereby advancing our understanding of these critical enzymes and their roles in health and disease.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. abcam.com [abcam.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. benchchem.com [benchchem.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Caspase-9 holoenzyme is a specific and optimal pro-caspase-3 processing machine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. abcam.com [abcam.com]

- 12. takarabio.com [takarabio.com]

The historical development of fluorogenic caspase-1 assays.

An In-depth Technical Guide to the Historical Development of Fluorogenic Caspase-1 Assays

Introduction

Caspase-1, initially identified as Interleukin-1β Converting Enzyme (ICE), is a pivotal cysteine protease that plays a critical role in the innate immune response.[1][2] It functions as the effector enzyme within the inflammasome, a multi-protein complex that assembles in response to pathogenic and endogenous danger signals.[3][4][5] Activated caspase-1 is responsible for the proteolytic cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, and for inducing a form of programmed cell death known as pyroptosis.[5][6][7] Given its central role in inflammation, caspase-1 has become a significant target for therapeutic intervention in a range of diseases. This has driven the need for robust and sensitive methods to measure its enzymatic activity.

The evolution of caspase-1 assays has progressed from complex, low-throughput methods to sophisticated, highly sensitive techniques suitable for high-throughput screening (HTS). Among the most significant advancements was the development of fluorogenic assays. These assays rely on synthetic peptide substrates that mimic the natural cleavage sites of caspase-1 and are coupled to a fluorescent reporter molecule. This guide provides a detailed technical overview of the historical development of these essential research tools, from their conceptual beginnings to their modern applications.

Core Principle: The Advent of Fluorogenic Substrates

The fundamental principle of a fluorogenic caspase assay is elegant in its simplicity. It utilizes a synthetic peptide substrate that contains a specific amino acid sequence recognized and cleaved by the target caspase.[7][8] This peptide is conjugated to a fluorophore, a molecule that emits light upon excitation. In the uncleaved state, the fluorescence is either minimal or quenched. Upon cleavage by active caspase-1, the fluorophore is liberated from the quenching effects of the peptide, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.

The critical first step in this development was identifying the preferred cleavage sequence for caspase-1. Early research established that caspases exhibit a stringent specificity for cleaving after an aspartic acid residue.[5][7] For caspase-1, the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) was identified as an optimal recognition motif.[9][1] This discovery paved the way for the design of the first generation of fluorogenic substrates, such as Ac-YVAD-AFC, which became the workhorse for caspase-1 activity measurement.[9][1]

The Evolution of Fluorogenic Probes and Assay Formats

The development of fluorogenic caspase-1 assays can be categorized by the progressive improvement of both the substrate chemistry and the overall assay technology.

First-Generation Probes: Coumarin Derivatives

The earliest and most widely adopted fluorogenic substrates employed coumarin-based fluorophores, primarily 7-amino-4-methylcoumarin (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC).

-

Ac-YVAD-AMC & Ac-YVAD-AFC: These substrates became the standard for in vitro caspase-1 activity assays. The intact substrate is relatively non-fluorescent. Cleavage by caspase-1 releases free AMC or AFC, which fluoresce brightly at approximately 440-460 nm (for AMC) or 505 nm (for AFC) when excited with UV light (around 340-400 nm).[9][1][10]

-

Ac-WEHD-AMC: Further substrate profiling studies identified Trp-Glu-His-Asp (WEHD) as another highly selective sequence for inflammatory caspases, including caspase-1.[11][12] This led to the development of substrates like Ac-WEHD-AMC, offering an alternative for specific detection.[13][11]

These first-generation assays were instrumental in enabling researchers to quantify caspase-1 activity in cell lysates and purified enzyme preparations, facilitating fundamental studies of the inflammasome pathway.

Second-Generation and Advanced Probes

While effective, coumarin-based assays had limitations, including potential interference from compounds that absorb UV light and the need for UV excitation, which can be phototoxic to live cells. This spurred the development of new probes with improved spectral properties.

-

Rhodamine 110 (R110) Substrates: Substrates based on rhodamine 110, such as those containing the (Z-YVAD)₂-R110 structure, offered enhanced fluorescence quantum yield and longer excitation/emission wavelengths (Ex/Em ~496/520 nm), moving into the visible light spectrum.[10] This reduced background fluorescence from biological samples and improved sensitivity.

-

Cell-Permeable Probes for Live-Cell Imaging: A major breakthrough was the creation of cell-permeable fluorogenic substrates. These probes can cross the plasma membrane of intact cells, allowing for the real-time detection of caspase-1 activity in living systems. An example includes an internally-quenched substrate using tetramethylrhodamine (TMR) and acrylodan, which upon cleavage by caspase-1, produces a fluorescent signal that can be visualized by microscopy.[14]

-

Fluorescence Resonance Energy Transfer (FRET) Probes: FRET-based sensors represent a more sophisticated design.[6][15] These probes consist of a caspase-1 cleavage sequence flanked by a donor and an acceptor fluorophore pair. In the intact probe, excitation of the donor leads to energy transfer to the acceptor, which then emits light. When caspase-1 cleaves the intervening sequence, the FRET pair is separated, resulting in a decrease in acceptor emission and an increase in donor emission. This ratiometric output provides a more robust and quantitative measure of enzyme activity, as it is less susceptible to variations in probe concentration or excitation intensity.

From Endpoint Assays to High-Throughput Screening (HTS)

The initial application of these substrates was often in endpoint assays, where the reaction is stopped after a fixed time. However, the development of microplate-based fluorometers enabled the transition to continuous kinetic assays, allowing researchers to monitor the progress of the enzymatic reaction over time and derive valuable kinetic parameters.[16]

The robustness, simplicity, and sensitivity of these fluorogenic assays made them ideally suited for high-throughput screening (HTS) of chemical libraries to identify novel caspase-1 inhibitors.[6][13] This has been crucial for drug development efforts targeting inflammatory diseases. Furthermore, the ability to multiplex these assays with other fluorescent probes, for instance, to simultaneously measure cell viability or the activity of other caspases, has allowed for the collection of more comprehensive data from a single experiment.[3][17]

Data Presentation: Comparison of Fluorogenic Substrates

The selection of a fluorogenic substrate depends on the specific experimental requirements, such as the desired sensitivity, the instrumentation available, and whether the assay will be performed in cell lysates or live cells.

| Substrate Sequence | Fluorophore/Method | Excitation (nm) | Emission (nm) | Key Features & Applications |

| Ac-YVAD-AFC | 7-Amino-4-trifluoromethylcoumarin | ~400 | ~505 | Widely used standard for in vitro assays in cell lysates; good sensitivity.[1] |

| Ac-YVAD-AMC | 7-Amino-4-methylcoumarin | ~342 | ~441 | Alternative to AFC; different spectral properties.[10] |

| Ac-WEHD-AMC | 7-Amino-4-methylcoumarin | ~342 | ~441 | Substrate with high selectivity for inflammatory caspases.[11] |

| (Z-YVAD)₂-R110 | Rhodamine 110 | ~496 | ~520 | Higher quantum yield and longer wavelength emission, reducing background.[10] |

| TMR-YVADAC(AD) | TMR / Acrylodan | ~380 | ~525 | Cell-permeable, internally-quenched substrate for detecting activity in living cells.[14] |

Experimental Protocols: A Generalized Methodology

The following protocol provides a detailed, generalized workflow for a typical in vitro fluorogenic caspase-1 assay using cell lysates in a 96-well microplate format.

Reagent Preparation

-

Cell Lysis Buffer: Prepare a buffer to gently lyse cells and release cytosolic contents. A typical buffer contains 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, and 1 mM EDTA, at pH 7.4. Store on ice.

-

Assay Buffer: This buffer provides the optimal environment for caspase activity. A common formulation is 20 mM HEPES, 10% glycerol, and 2 mM DTT, at pH 7.5.

-

Substrate Stock Solution: Dissolve the fluorogenic substrate (e.g., Ac-YVAD-AFC) in DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.

-

Substrate Working Solution: Immediately before use, dilute the substrate stock solution in the Assay Buffer to the final desired concentration (typically 2x the final assay concentration, e.g., 100 µM).

Sample Preparation (Cell Lysates)

-

Induce inflammasome activation in your cell culture model using an appropriate stimulus (e.g., LPS followed by nigericin). Include an uninduced control group.

-

Harvest cells (e.g., 1-5 x 10⁶ cells per sample) and pellet them by centrifugation at 4°C.[1]

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer.[9][1]

-

Incubate on ice for 10-15 minutes to ensure complete lysis.[9][1]

-

Centrifuge at ~12,000 x g for 5 minutes at 4°C to pellet insoluble debris.[1]

-

Carefully transfer the supernatant, which contains the cytosolic extract, to a fresh, pre-chilled tube. This is your sample for the assay.

-

(Optional but recommended) Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA) to normalize caspase activity to the total protein amount.

Assay Procedure (96-Well Plate)

-

To each well of a black, flat-bottom 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of total protein).

-

Include appropriate controls:

-

Blank Control: 50 µL of Cell Lysis Buffer (to measure background from the buffer and substrate).

-

Negative Control: 50 µL of lysate from uninduced cells.

-

Positive Control (Optional): Purified recombinant active caspase-1.

-

Inhibitor Control (Optional): Pre-incubate a sample of induced lysate with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for 10-15 minutes before adding the substrate to confirm specificity.

-

-

Initiate the reaction by adding 50 µL of the 2x Substrate Working Solution to each well.

-

Mix gently by shaking the plate for 30 seconds.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.[9][1]

Data Acquisition and Analysis

-

Measure the fluorescence intensity using a microplate fluorometer. Set the excitation and emission wavelengths according to the fluorophore used (e.g., Ex/Em = 400/505 nm for AFC).[9][1][2]

-

Data Analysis:

-

Subtract the fluorescence reading of the Blank Control from all other readings.

-

The resulting fluorescence intensity is proportional to the caspase-1 activity.

-

Activity can be expressed as fold-increase over the uninduced control: (Fluorescence of Induced Sample) / (Fluorescence of Uninduced Sample).

-

For quantitative data, a standard curve can be generated using known concentrations of the free fluorophore (e.g., free AFC) to convert relative fluorescence units (RFU) into pmol of cleaved substrate per minute per mg of protein.

-

Visualizations: Pathways and Protocols

To better illustrate the concepts and workflows described, the following diagrams have been generated using the DOT language.

Conclusion and Future Outlook

The historical development of fluorogenic caspase-1 assays represents a journey of continuous innovation, moving from basic research tools to sophisticated platforms for drug discovery and live-cell imaging. The creation of specific peptide substrates like YVAD and the application of fluorophores such as AFC and R110 have been cornerstone achievements. These tools have been indispensable for dissecting the complex biology of the inflammasome and have empowered the search for new anti-inflammatory therapeutics.

Looking ahead, the field continues to evolve. While fluorogenic assays remain highly valuable, they are now complemented by even more sensitive bioluminescent assays, such as the Caspase-Glo® 1 assay, which uses a Z-WEHD-aminoluciferin substrate.[3][4][17][18] The future will likely see the development of next-generation probes with enhanced specificity to better distinguish between different inflammatory caspases, improved photostability for long-term live-cell imaging, and application in more complex in vivo models to study inflammation in its native context. These ongoing advancements will continue to provide researchers with powerful tools to explore the intricate roles of caspase-1 in health and disease.

References

- 1. abcam.com [abcam.com]

- 2. raybiotech.com [raybiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evolution of Caspases and the Invention of Pyroptosis [mdpi.com]

- 6. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tribioscience.com [tribioscience.com]

- 10. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Caspase-1 Substrate X, Fluorogenic A fluorogenic substrate for detecting caspase-1 (ICE), caspase-4, and caspase-5 activity. | Sigma-Aldrich [sigmaaldrich.com]

- 12. promega.com [promega.com]

- 13. scbt.com [scbt.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. researchgate.net [researchgate.net]

- 16. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.sg]

- 18. Caspase-Glo® 1 Inflammasome Assay [worldwide.promega.com]

Suc-YVAD-AMC: A Technical Guide to its Application in Immunology and Inflammation Research

Introduction

In the fields of immunology and inflammation, the study of proteolytic enzymes, particularly caspases, is fundamental to understanding the molecular underpinnings of disease. Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), stands out as a critical initiator of inflammation.[1] It orchestrates the maturation of potent pro-inflammatory cytokines and triggers a lytic form of programmed cell death called pyroptosis.[1][2] The fluorogenic substrate, Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid-7-Amino-4-methylcoumarin (Suc-YVAD-AMC), has become an indispensable tool for researchers, providing a sensitive and specific method to quantify caspase-1 activity. This guide offers an in-depth exploration of this compound's mechanism, its utility in studying inflammatory pathways, and detailed protocols for its application.

Mechanism of Action: Visualizing Caspase-1 Activity

This compound is a synthetic peptide substrate designed to mimic the natural cleavage site of caspase-1.[3][4] The core of the substrate is the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD), which is preferentially recognized and cleaved by active caspase-1.[5][6] This peptide is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage by caspase-1 at the aspartic acid residue, the AMC molecule is released, resulting in a significant increase in fluorescence that can be quantified.[7]

Caption: Cleavage of this compound by caspase-1 releases the fluorescent AMC group.

The Central Role of Caspase-1 in Inflammation

Caspase-1 is a cysteine protease that is synthesized as an inactive zymogen, pro-caspase-1.[8] Its activation is tightly regulated and primarily occurs through the assembly of large, multi-protein complexes known as inflammasomes.[1][9]

Inflammasome Activation

Inflammasomes are key signaling platforms of the innate immune system that respond to a variety of danger signals, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[9] The NLRP3 inflammasome is the most extensively studied and is activated by a wide array of stimuli, including toxins, crystals, and metabolic stressors.[10]

Canonical activation of the NLRP3 inflammasome is a two-step process:

-

Signal 1 (Priming): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This activates the NF-κB signaling pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.[9][11]

-

Signal 2 (Activation): A second stimulus, such as ATP, nigericin, or crystalline materials, triggers a critical event: potassium (K+) efflux from the cell.[12] This decrease in intracellular K+ concentration is a common trigger that leads to the assembly of the NLRP3 inflammasome complex, which includes the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1.[9][12] Proximity-induced dimerization within this complex leads to the autocatalytic cleavage and activation of caspase-1.[1][13]

Caption: The canonical NLRP3 inflammasome activation pathway.

Downstream Effector Functions

Once activated, caspase-1 mediates several powerful pro-inflammatory events:

-

Cytokine Processing: Caspase-1 cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[1] These cytokines are then secreted and act as potent mediators of the inflammatory response.

-

Pyroptosis: Caspase-1 cleaves Gasdermin D (GSDMD).[1] The N-terminal fragment of this cleavage product oligomerizes and inserts into the plasma membrane, forming large pores.[2] This pore formation disrupts the cell's osmotic potential, leading to swelling, lysis, and the release of cellular contents, including mature IL-1β and IL-18. This inflammatory form of cell death is known as pyroptosis.[2][14]

Quantitative Data and Substrate Properties

This compound is one of several substrates used to measure caspase activity. Its properties make it particularly suitable for sensitive, real-time monitoring of caspase-1.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Full Name | Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid-7-Amino-4-methylcoumarin | N/A |

| Molecular Formula | C₃₃H₃₉N₅O₁₀ | [15] |

| Molecular Weight | 665.7 g/mol | [15][16] |

| Excitation (Ex) | ~340-380 nm | [7][17] |

| Emission (Em) | ~440-460 nm | [7][17] |

| CAS Number | 149231-65-2 |[15][18] |

Table 2: Comparison of Common Caspase-1 Substrates

| Substrate Sequence | Reporter Group | Type | Notes | Reference |

|---|---|---|---|---|

| Ac-YVAD-AMC | AMC | Fluorogenic | Highly sensitive, preferred substrate for caspase-1. | [6][16] |

| Ac-YVAD-AFC | AFC | Fluorogenic | Alternative fluorophore with different Ex/Em spectra (400/505 nm). | [5][19] |

| Ac-YVAD-pNA | pNA | Colorimetric | Less sensitive; cleavage detected by absorbance at ~405 nm. | [3][20] |

| Ac-WEHD-AMC | AMC | Fluorogenic | Identified as a highly favorable sequence for caspase-1, sometimes showing better kinetics than YVAD. | [6][21] |

| FAM-YVAD-FMK | FAM-FMK | Fluorescent Inhibitor | Irreversibly binds to active caspase-1; used for detection by flow cytometry or microscopy (FLICA assays). |[22][23] |

Experimental Protocols and Workflows

The primary application of this compound is in enzymatic assays to determine caspase-1 activity in cell lysates or purified enzyme preparations.

Protocol: Caspase-1 Activity Assay in Cell Lysates

This protocol provides a framework for measuring inflammasome activation in cultured cells, such as macrophages.

Caption: Standard workflow for a cell-based caspase-1 activity assay.

Methodology:

-

Cell Preparation and Treatment:

-

Plate cells (e.g., bone marrow-derived macrophages) in a 96-well plate at a suitable density (e.g., 5 x 10⁵ cells/well).[24]

-

Prime cells with LPS (e.g., 100 ng/mL) for 3-4 hours.[24]

-

Induce inflammasome activation with a Signal 2 stimulus (e.g., 5-10 µM Nigericin) for 1-2 hours.[24] Include untreated cells as a negative control.

-

-

Cell Lysis:

-

Centrifuge the plate and carefully remove the supernatant.

-

Wash cells with cold PBS.

-

Add 50-100 µL of ice-cold Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA) to each well.[7]

-

Incubate on ice for 10-15 minutes. The resulting supernatant contains the cell lysate.

-

-

Enzymatic Reaction:

-

Transfer 50 µL of cell lysate from each well to a new, opaque 96-well microplate.[7]

-

Prepare a 2X Reaction Buffer (e.g., containing 20 mM HEPES, 10% glycerol, 2 mM DTT). Add 50 µL of this buffer to each well.[20]

-

Prepare the this compound substrate solution in reaction buffer to a final concentration of 50 µM.[7]

-

Add 5 µL of the substrate solution to each well to initiate the reaction.[20]

-

-

Incubation and Measurement:

-

Controls and Data Analysis:

-

Negative Control: Lysate from untreated cells.

-

Inhibitor Control: Pre-incubate a sample of activated lysate with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to confirm signal specificity.[25]

-

Blank: Reaction buffer and substrate without cell lysate.

-

Express results as a fold increase in fluorescence over the negative control after subtracting the blank reading.

-

Application: High-Throughput Inhibitor Screening

The protocol above can be readily adapted for high-throughput screening (HTS) of potential caspase-1 inhibitors.[19]

-

Assay Principle: Recombinant active caspase-1 is incubated with the this compound substrate in the presence of test compounds. A reduction in the fluorescent signal compared to a vehicle control indicates inhibitory activity.

-

Workflow Modification:

-

Add test compounds at various concentrations to the wells of a 96- or 384-well plate.

-

Add a solution of purified, recombinant caspase-1 enzyme.

-

Initiate the reaction by adding the this compound substrate.

-

After incubation, read the fluorescence.

-

A known inhibitor, such as Ac-YVAD-CHO, should be used as a positive control for inhibition.[19]

-

Considerations and Limitations

-

Specificity: While YVAD is the preferred sequence for caspase-1, other caspases, particularly caspase-4 and caspase-5 in humans, may show some activity towards this substrate.[6][23] Using specific inhibitors or knockout cell lines can help confirm that the measured activity is predominantly from caspase-1.

-

Enzyme Stability: Active caspase-1 can be unstable, and its activity in cell lysates may decline over time.[21][26] Assays should be performed promptly after lysis, and samples should be kept on ice.

-

Alternative Methods: For single-cell analysis or spatial localization, fluorescently labeled inhibitors (FLICA), such as FAM-YVAD-FMK, coupled with flow cytometry or microscopy are more appropriate.[22] Western blotting for cleaved GSDMD or mature IL-1β provides a complementary, albeit less quantitative, confirmation of caspase-1 activation.[14]

Conclusion

This compound is a robust and highly sensitive tool that is central to the study of inflammasome biology and inflammatory processes. Its ability to provide a quantitative readout of caspase-1 activity allows researchers to dissect the complex signaling pathways that lead to inflammation, screen for novel therapeutic inhibitors, and understand the mechanisms of inflammatory cell death. When used with appropriate controls and a clear understanding of the underlying biology, this compound will continue to be a cornerstone of research in immunology and drug development.

References

- 1. Caspase 1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. invivogen.com [invivogen.com]

- 5. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]